(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-21(25)18-16-8-5-12(2)9-17(16)28-20(18)23-19(24)14(11-22)10-15-7-6-13(3)27-15/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFRXGLUGZTZMI-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=C(O3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its potential therapeutic applications, including antioxidant and antibacterial properties, as well as its synthesis and characterization.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.48 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core substituted with various functional groups that contribute to its biological activity.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction conditions typically include the use of catalytic amounts of glacial acetic acid and piperidine in toluene. The resulting products are purified by recrystallization and characterized using spectroscopic methods such as IR, NMR, and mass spectrometry .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using several assays:
- DPPH Scavenging Activity : The ability to reduce stable free radicals was tested, showing significant scavenging activity.
- Nitric Oxide Scavenging : The compound demonstrated effective inhibition of nitric oxide production.
- Lipid Peroxidation Inhibition : It was tested for its ability to inhibit iron-induced lipid peroxidation.
- Superoxide Scavenging : The compound showed notable activity in scavenging superoxide radicals.
The results indicated that compounds with hydroxyl substituents on the phenyl ring exhibited superior antioxidant activity compared to others without such groups .
Antibacterial Activity
Antibacterial tests were conducted against various bacterial strains, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. The compound exhibited varying degrees of antibacterial activity:
- Zone of Inhibition : Measured in millimeters (mm), indicating the effectiveness against specific bacterial strains.
- Comparison with Standards : The results were compared with standard antibiotics to evaluate relative effectiveness.
The findings revealed that derivatives with specific substitutions (e.g., 4-dimethylamino) demonstrated the highest antibacterial efficacy .
Case Studies
Recent studies have highlighted specific derivatives of this compound that show promise in clinical applications:
- Compound H : Exhibited the highest antioxidant activity among tested derivatives due to its sterically hindered phenolic moiety.
- Compound G : Displayed significant antibacterial effects, correlating with its structural characteristics that enhance interaction with bacterial cell membranes.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Antioxidant Activity | Antibacterial Activity |
|---|---|---|---|---|
| H | C23H25N2O6S | 456 | High | Moderate |
| G | C22H23N2O5S | 426 | Moderate | High |
| F | C21H20N2O4S | 396 | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
